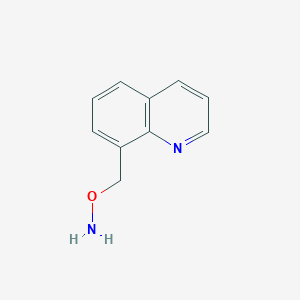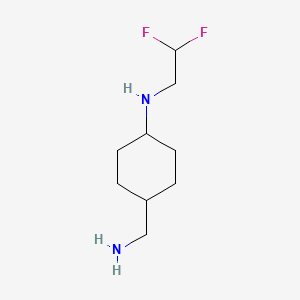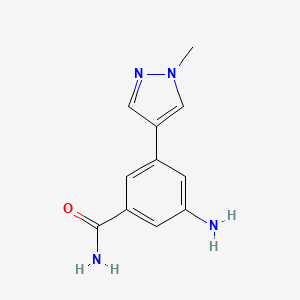
Methyl Quinazoline-4-acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl Quinazoline-4-acetate is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their wide range of biological activities and are used in various medicinal and industrial applications. This compound, in particular, has garnered attention due to its potential therapeutic properties and its role as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl Quinazoline-4-acetate typically involves the cyclization of anthranilic acid derivatives with acetic anhydride. This reaction forms a benzoxazinone intermediate, which is then treated with methanol to yield this compound . Transition metal-catalyzed reactions, such as those involving palladium or copper, can also be employed to enhance the efficiency and selectivity of the synthesis .
Industrial Production Methods: Industrial production of this compound often utilizes continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of microwave-assisted synthesis has also been explored to reduce reaction times and energy consumption .
Chemical Reactions Analysis
Types of Reactions: Methyl Quinazoline-4-acetate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-4-carboxylic acid derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the quinazoline core.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.
Major Products: The major products formed from these reactions include quinazoline-4-carboxylic acids, dihydroquinazolines, and various substituted quinazoline derivatives .
Scientific Research Applications
Methyl Quinazoline-4-acetate has been extensively studied for its applications in various fields:
Chemistry: It serves as a building block for the synthesis of more complex quinazoline derivatives.
Biology: It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Industry: It is used in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of Methyl Quinazoline-4-acetate involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the suppression of cancer cell proliferation and the induction of apoptosis .
Comparison with Similar Compounds
Quinazoline: The parent compound with a similar structure but without the acetate group.
Quinazolinone: A derivative with a carbonyl group at the 4-position.
Dihydroquinazoline: A reduced form of quinazoline with hydrogenation at the nitrogen atoms.
Uniqueness: Methyl Quinazoline-4-acetate is unique due to its specific functional groups that confer distinct chemical reactivity and biological activity. Its acetate group enhances its solubility and facilitates its use as an intermediate in organic synthesis .
Properties
Molecular Formula |
C11H10N2O2 |
|---|---|
Molecular Weight |
202.21 g/mol |
IUPAC Name |
methyl 2-quinazolin-4-ylacetate |
InChI |
InChI=1S/C11H10N2O2/c1-15-11(14)6-10-8-4-2-3-5-9(8)12-7-13-10/h2-5,7H,6H2,1H3 |
InChI Key |
CUARYWRSKRLIMT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-(Acetoxymethyl)-2-[1-oxo-3,4,7,8,9,10-hexahydro-1H-cyclohepta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl]pyridine-4-boronic Acid Pinacol Ester](/img/structure/B13711967.png)

![1-[(6-Bromopyridin-3-yl)sulfonyl]-4-methylpiperazine](/img/structure/B13711987.png)
![3-Iodo-4-nitro-1-(2,2,2-trifluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13711991.png)



![[{2-[(2-Methoxybenzyl)amino]-2-oxoethyl}-(4-methoxyphenyl)amino]acetic acid](/img/structure/B13712017.png)
![4-[(Naphthalen-2-ylsulfonyl)amino]cyclohexanecarboxylic acid](/img/structure/B13712028.png)
![6-(2,5-dioxopyrrol-1-yl)-N-[2-[[2-[[(2R)-1-[[2-[[2-[[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]amino]-2-oxoethoxy]methylamino]-2-oxoethyl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-2-oxoethyl]hexanamide](/img/structure/B13712031.png)



